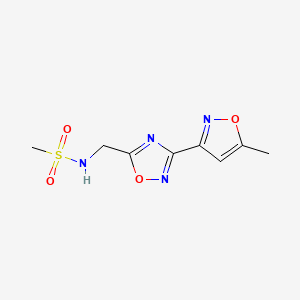

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O4S/c1-5-3-6(11-15-5)8-10-7(16-12-8)4-9-17(2,13)14/h3,9H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKNCDQYTHTJAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the isoxazole ring: This can be achieved by cyclization of a suitable precursor, such as 3-amino-5-methylisoxazole, under acidic conditions.

Formation of the oxadiazole ring: The isoxazole derivative is then reacted with a nitrile oxide to form the 1,2,4-oxadiazole ring.

Introduction of the methanesulfonamide group: The final step involves the reaction of the oxadiazole derivative with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or the isoxazole ring.

Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide has several applications in scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Materials Science: Its ability to form stable crystals and its interesting electronic properties make it useful in the development of new materials, such as organic semiconductors.

Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, providing a versatile tool for chemists.

Mechanism of Action

The mechanism of action of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The isoxazole and oxadiazole rings can interact with the active site of the enzyme, while the methanesulfonamide group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural analogs and their distinguishing features:

Key Comparative Analysis

Heterocyclic Core and Bioactivity

- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole: The target compound’s 1,2,4-oxadiazole ring is more metabolically stable than 1,3,4-oxadiazoles, which are prone to hydrolysis .

- Benzoisoxazole vs. Isoxazole-Oxadiazole Hybrid : The benzoisoxazole derivative () lacks the oxadiazole ring, resulting in distinct electronic properties and likely differing receptor interactions.

Sulfonamide Substituents

- Methanesulfonamide vs.

- Comparison with SMX: Sulfamethoxazole’s 4-aminobenzenesulfonamide group is critical for antimicrobial activity. The target’s methanesulfonamide and oxadiazole-methyl linker may redirect activity toward non-antimicrobial targets (e.g., anti-inflammatory) .

Pharmacological Implications

- Anti-Inflammatory Potential: Cyclohexyl/aryl-substituted 1,3,4-oxadiazoles () showed significant anti-inflammatory activity, suggesting the target’s methylisoxazole-oxadiazole scaffold could synergize with sulfonamide for similar effects.

- CNS Applications : The CB2-selective N-aryl-oxadiazolyl-propionamides () demonstrate that 1,2,4-oxadiazoles can target neurological receptors. The target’s compact structure may offer improved selectivity or solubility over bulkier carbazole derivatives .

Physicochemical Properties

Unresolved Questions

- Activity Data: No direct bioassay data exists for the target compound. Testing against inflammation, microbial targets, or CB2 receptors is needed.

- Metabolic Stability : The 1,2,4-oxadiazole core may resist hepatic degradation, but in vivo studies are required to confirm .

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various research findings, including case studies and data tables that highlight its efficacy in different biological assays.

Chemical Structure and Properties

The compound features several notable structural components:

- Isoxazole Ring : A five-membered ring containing nitrogen and oxygen, known for its diverse biological activities.

- Oxadiazole Ring : Another heterocyclic structure that enhances the compound's pharmacological properties.

- Methanesulfonamide Group : This group is associated with improved solubility and bioavailability.

The molecular formula of this compound is , with a molecular weight of approximately 298.34 g/mol. Its purity is generally around 95%, making it suitable for various research applications .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction.

- Formation of the Oxadiazole Ring : Often synthesized via cyclization reactions involving hydrazides and nitriles.

- Coupling Reactions : The final product is obtained by coupling the isoxazole and oxadiazole intermediates under basic conditions .

Antimicrobial Properties

Research indicates that compounds containing isoxazole and oxadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 1 to 64 µg/mL .

Anti-inflammatory Activity

The structural features of this compound suggest potential anti-inflammatory properties. Preliminary studies indicate that it may influence key signaling pathways involved in inflammation. The specific mechanisms remain under investigation but are believed to involve the modulation of enzyme activity related to inflammatory responses .

Case Studies

A recent study evaluated the biological activity of a series of oxadiazole derivatives, including those similar to this compound. The results indicated potent antimycobacterial activity against drug-resistant strains of Mycobacterium tuberculosis, with MIC values as low as 4 µM for some derivatives .

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various non-covalent interactions (e.g., hydrogen bonds and π–π stacking) with target molecules, which can modulate their activity and lead to observed biological effects .

Data Summary

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via multi-step reactions involving heterocyclic coupling. For example, oxadiazole and isoxazole precursors are reacted under reflux in polar aprotic solvents (e.g., dimethylformamide) with catalysts like triethylamine to facilitate nucleophilic substitution. Temperature control (60–80°C) and stoichiometric ratios of reactants are critical to minimize side products. Ultrasound-assisted methods can enhance reaction rates and yields by 15–20% compared to conventional heating .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is used to verify substituent positions and ring connectivity. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% threshold for biological assays). X-ray crystallography (using programs like SHELXL) resolves stereochemistry, though this requires high-quality single crystals .

Q. What are the primary functional groups influencing the compound’s reactivity?

- Methodological Answer : The sulfonamide group (-SO₂NH₂) enhances hydrogen-bonding potential with biological targets, while the 1,2,4-oxadiazole ring provides metabolic stability. The methylisoxazole moiety may participate in π-π stacking interactions. Reactivity studies should prioritize electrophilic substitution at the oxadiazole C-5 position and sulfonamide deprotonation under basic conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with enzymes like cyclooxygenase-2 (COX-2) or kinases?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses by simulating ligand-receptor interactions. Density Functional Theory (DFT) calculations optimize geometry and electrostatic potential maps. Comparative analysis with co-crystallized inhibitors (e.g., celecoxib for COX-2) validates predicted binding affinities. Use PyMol for visualizing interaction hotspots .

Q. What experimental strategies address contradictions in reported biological activities of sulfonamide-oxadiazole hybrids?

- Methodological Answer : Discrepancies in antimicrobial or anticancer data may arise from assay variability (e.g., bacterial strain selection, cell line specificity). Standardize protocols using CLSI guidelines for antimicrobial testing and NCI-60 panels for cytotoxicity. Meta-analyses of IC₅₀ values across studies can identify outliers due to impurities or solvent effects .

Q. How does the compound’s pharmacokinetic profile compare to structurally similar analogs, and what modifications improve bioavailability?

- Methodological Answer : LogP calculations (via HPLC-derived retention times) assess lipophilicity, while Caco-2 cell monolayers model intestinal absorption. Structural analogs with trifluoromethyl groups (e.g., ) show enhanced metabolic stability but reduced solubility. Introduce PEGylated side chains or prodrug strategies to balance permeability and solubility .

Q. What mechanistic insights can be gained from in vitro assays targeting oxidative stress pathways?

- Methodological Answer : Measure ROS (reactive oxygen species) inhibition using DCFH-DA probes in macrophage (RAW 264.7) or neuronal (SH-SY5Y) models. Pair with qPCR to evaluate Nrf2/ARE pathway activation. Dose-response curves (0.1–100 µM) identify efficacy thresholds, while siRNA knockdown validates target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.